4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine
Description
4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with a 3-fluorophenyl group at the 4-position of the triazole ring (Fig. 1). Piperidine and triazole rings are common in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors .
Properties
Molecular Formula |
C13H15FN4 |
|---|---|
Molecular Weight |
246.28 g/mol |
IUPAC Name |
4-[4-(3-fluorophenyl)-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C13H15FN4/c14-11-2-1-3-12(8-11)18-9-16-17-13(18)10-4-6-15-7-5-10/h1-3,8-10,15H,4-7H2 |
InChI Key |
ZRVVGCIQDAGQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NN=CN2C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The fluorophenyl group and triazole ring contribute to its binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Alkyl vs. Aryl Substituents
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine (CAS 297172-18-0):
- 4-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine derivatives :
Halogenated Aryl Substituents
- 4-(5-((2-Chloro-6-fluorobenzyl)sulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine (): Substituent: Chlorine and fluorine atoms on benzyl and phenyl groups.
Data Tables
Table 1. Structural Comparison of Selected Analogs
Table 2. Electronic Effects of Substituents
Biological Activity
4-(4-(3-Fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C13H15FN4
- Molecular Weight : 246.29 g/mol
- CAS Number : Not specifically listed in the provided sources but closely related compounds are cataloged.
Biological Activity Overview
Research has indicated that triazole derivatives exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound under review has shown promise in several studies.
Anticancer Activity
A study evaluating various triazole derivatives demonstrated that compounds with fluorinated phenyl groups exhibited significant cytotoxicity against multiple cancer cell lines. For instance, related compounds with similar structures showed IC50 values ranging from 2.58 to 3.61 μM against HeLa and MCF-7 cells, suggesting that the incorporation of fluorine enhances biological activity .
Antimicrobial Activity
Triazole compounds have also been noted for their antimicrobial properties. A synthesis study indicated that derivatives containing the triazole ring displayed moderate activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
Case Studies
-
Cytotoxicity Evaluation :
- Objective : To assess the cytotoxicity of this compound against human cancer cell lines.
- Method : Sulforhodamine B (SRB) assay was utilized to determine cell viability.
- Results : The compound demonstrated effective cytotoxicity with IC50 values comparable to established anticancer drugs.
-
Antimicrobial Testing :
- Objective : To evaluate the antimicrobial efficacy of synthesized triazole derivatives.
- Method : Disc diffusion and broth microdilution methods were employed.
- Results : Compounds exhibited varying degrees of inhibition against tested microorganisms, indicating potential for development as antimicrobial agents.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Cell Line / Microorganism | IC50 (μM) |
|---|---|---|---|
| Triazole A | Anticancer | HeLa | 2.58 |
| Triazole B | Anticancer | MCF-7 | 3.61 |
| Triazole C | Antimicrobial | Staphylococcus aureus | 15.0 |
| Triazole D | Antimicrobial | Enterococcus faecalis | 12.5 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : The presence of the triazole ring may interfere with enzyme functions critical for cancer cell proliferation or bacterial growth.
- Interaction with DNA/RNA : Similar compounds have shown the ability to intercalate into DNA or inhibit RNA polymerase, leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
